molecular formula C17H13ClN4O4S B11605706 4-amino-N-{(2E,4Z)-4-[2-(4-chlorophenyl)-2-oxoethylidene]-5-oxoimidazolidin-2-ylidene}benzenesulfonamide

4-amino-N-{(2E,4Z)-4-[2-(4-chlorophenyl)-2-oxoethylidene]-5-oxoimidazolidin-2-ylidene}benzenesulfonamide

Cat. No.: B11605706
M. Wt: 404.8 g/mol
InChI Key: CMIHMFZQSPJDLA-ZROIWOOFSA-N
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Description

4-AMINO-N-{4-[(Z)-2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-{4-[(Z)-2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include chlorosulfonic acid, aniline derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-{4-[(Z)-2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of certain microorganisms makes it a valuable tool in the development of new antimicrobial therapies .

Medicine

In medicine, 4-AMINO-N-{4-[(Z)-2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE is investigated for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the treatment of various inflammatory conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties allow for the development of new products with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 4-AMINO-N-{4-[(Z)-2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition disrupts the bacterial cell’s ability to produce folic acid, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides such as sulfamethoxazole, sulfadiazine, and sulfapyridine. These compounds share the sulfonamide functional group but differ in their specific structures and biological activities .

Uniqueness

What sets 4-AMINO-N-{4-[(Z)-2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C17H13ClN4O4S

Molecular Weight

404.8 g/mol

IUPAC Name

(NE)-4-amino-N-[(4Z)-4-[2-(4-chlorophenyl)-2-oxoethylidene]-5-oxoimidazolidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C17H13ClN4O4S/c18-11-3-1-10(2-4-11)15(23)9-14-16(24)21-17(20-14)22-27(25,26)13-7-5-12(19)6-8-13/h1-9H,19H2,(H2,20,21,22,24)/b14-9-

InChI Key

CMIHMFZQSPJDLA-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C\2/C(=O)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)N)/N2)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C2C(=O)NC(=NS(=O)(=O)C3=CC=C(C=C3)N)N2)Cl

Origin of Product

United States

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